
5-Bromo-2-(4-fluorobenzyloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a chemical compound with the molecular formula C11H8BrFN2O . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis . The exact structure can be determined by these methods, but specific details are not available in the literature.科学的研究の応用
Role in Cancer Treatment
Fluorinated pyrimidines, including 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine derivatives, play a significant role in cancer treatment. The most notable among these is 5-Fluorouracil (5-FU), widely used to treat over 2 million cancer patients annually. The compound's mechanism involves inhibiting thymidylate synthase and perturbing nucleic acid structure and dynamics, highlighting its critical role in cancer chemotherapy. The precision use of these compounds in personalized medicine is an area of intense research, indicating their potential in targeted cancer therapy (Gmeiner, 2020).
Antiviral Applications
Fluorinated pyrimidine analogs have demonstrated potent antiviral properties, particularly against HIV-1. The incorporation of fluorine into pyrimidine nucleotides has shown to alter their kinetic parameters and improve the overall efficiency of nucleotide incorporation during both DNA- and RNA-directed synthesis. This enhanced incorporation might partly explain the potency of these nucleosides against HIV-1, signifying the importance of these compounds in antiviral therapies (Ray et al., 2003).
Applications in Synthetic Chemistry
The pyranopyrimidine core, closely related to this compound, is crucial in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent studies have focused on synthesizing various derivatives of this scaffold, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These efforts highlight the compound's versatility and its potential in developing lead molecules for various therapeutic applications (Parmar et al., 2023).
Chemotherapy Enhancement
The combination of fluorinated pyrimidines with other agents like N-(phosphonacetyl)-L-asparate (PALA) has been studied for enhanced therapeutic activity in chemotherapy. Although initial clinical trials with such combinations were not conclusive, very recent studies adhering to the principles determined in preclinical studies have reported enhanced efficacy. These findings underscore the potential benefits and the need for precise biochemical modulation in cancer chemotherapy (Martin & Kemeny, 1992).
Non-Proliferative Roles in Cancer
In addition to their well-known roles in cell proliferation, recent studies have highlighted non-proliferative roles for pyrimidine metabolism in cancer. For instance, in leukemic cells, pyrimidine catabolism induces terminal differentiation toward the monocytic lineage, which checks aberrant cell proliferation. This broadens the understanding of pyrimidine molecules as potential oncometabolites and opens new avenues for therapeutic interventions beyond conventional antimetabolites (Siddiqui & Ceppi, 2020).
Safety and Hazards
作用機序
Target of Action
5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a type of pyrimidine derivative . Pyrimidines and their derivatives have been reported to exhibit significant in vitro activity against DNA and RNA . Therefore, the primary targets of this compound could be DNA and RNA in cells.
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna, potentially causing changes in genetic material that can affect cell function .
Biochemical Pathways
Given its potential interaction with dna and rna, it may influence various biochemical pathways that involve these nucleic acids .
Result of Action
Given its potential interaction with dna and rna, it may cause changes at the molecular level that could affect cellular functions .
特性
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-1-3-10(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGAPUGCWLHEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)
![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)
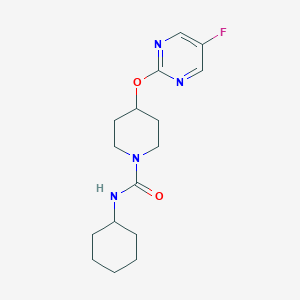
![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)
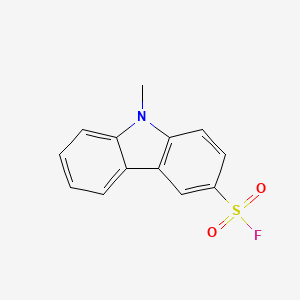
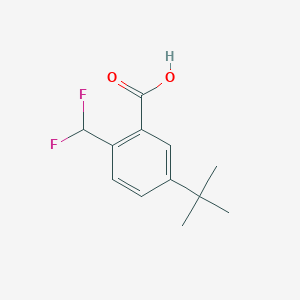

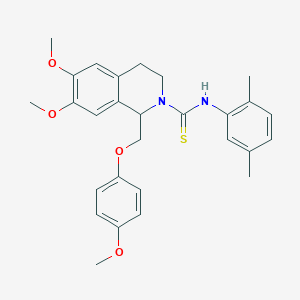
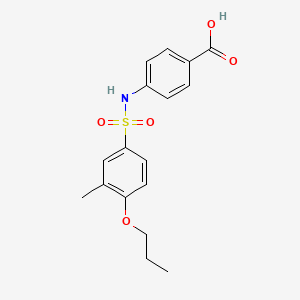
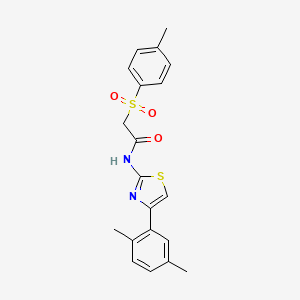
![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)